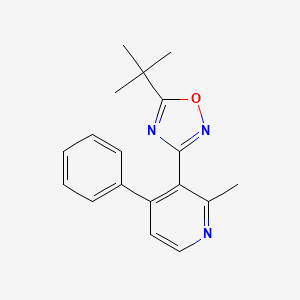

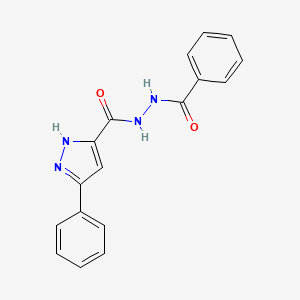

3-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-2-methyl-4-phenylpyridine

説明

The focus of this study is a compound that falls within the 1,2,4-oxadiazole family, known for its diverse chemical properties and applications in materials science and pharmaceuticals. While the exact compound of interest, “3-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-2-methyl-4-phenylpyridine,” does not have direct references in available literature, related research on 1,2,4-oxadiazole derivatives provides insight into their synthesis, structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives typically involves condensation reactions between carbamimides and carboxylic acids under basic conditions, as demonstrated in the synthesis of related compounds like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate (Sanjeevarayappa et al., 2015). Other methods include the tert-butyl nitrite mediated synthesis from terminal aryl alkenes (Sau et al., 2019), demonstrating the versatility in approaches to oxadiazole synthesis.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives reveals crucial interactions that contribute to their stability and reactivity. For instance, crystallographic analysis of similar compounds showcases weak C-H···O intermolecular interactions and aromatic π–π stacking, contributing to a three-dimensional architecture (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

1,2,4-oxadiazoles participate in various chemical reactions, underlining their reactivity and functional versatility. The presence of the oxadiazole ring can significantly influence the electronic properties of the compounds, as seen in studies involving photoluminescent rhenium(I) diimine complexes (Li et al., 2013). The oxadiazole moiety often plays a role in facilitating electron transport and enhancing photoluminescence.

Physical Properties Analysis

The physical properties of 1,2,4-oxadiazole derivatives, such as melting points, solubility, and thermal stability, are influenced by their molecular structure. The steric hindrance provided by substituents like the tert-butyl group can affect these properties, as seen in derivatives containing sterically hindered phenyl groups (Kelarev et al., 1997).

Chemical Properties Analysis

The chemical behavior of oxadiazole compounds is marked by their reactivity towards nucleophiles, electrophiles, and their participation in cycloaddition reactions. Their electronic properties, such as electron-withdrawing or donating effects, play a significant role in their chemical reactivity and the types of reactions they can undergo. The ability to engage in hydrogen bonding and π-stacking interactions further enriches their chemical versatility and applicability in various fields (Sanjeevarayappa et al., 2015).

科学的研究の応用

Antitumor Activity

Research on compounds related to 3-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-2-methyl-4-phenylpyridine demonstrates significant potential in antitumor applications. For instance, certain 1,2,4-oxadiazole natural product analogs have shown promising antitumor activity against a panel of cell lines in vitro. Compounds synthesized from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline showed potent antitumor properties, with mean IC50 values indicating their effectiveness in inhibiting tumor cell proliferation (Maftei et al., 2013). Additionally, novel derivatives of 1,2,4-oxadiazole and trifluoromethylpyridine, related to natural products, were investigated for their antitumor activity, revealing significant potency in some compounds (Maftei et al., 2016).

Photoluminescence and Computational Studies

Studies on rhenium(I) diimine complexes with [1,3,4]oxadiazole substituted 2,2′-bipyridine ligands, including tert-butyl-phenyl-[1,3,4]oxadiazole derivatives, revealed significant insights into their photoluminescence properties. These compounds exhibit efficient photoluminescent emission and have potential applications in materials science (Li et al., 2013).

Antibacterial and Anthelmintic Activity

Certain 1,2,4-oxadiazol derivatives, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, have been synthesized and tested for their potential antibacterial and anthelmintic activities. Although the results showed moderate activity, these findings contribute to the understanding of the biological properties of 1,2,4-oxadiazol derivatives (Sanjeevarayappa et al., 2015).

Antioxidant Activity

Research on 2,5-Di-substituted 1,3,4-Oxadiazoles bearing 2,6-Di-tert-butylphenol moietieshas demonstrated the potential of these compounds in antioxidant applications. For instance, several new 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols showed significant free-radical scavenging ability in assays, indicating their effectiveness as antioxidants (Shakir et al., 2014).

Aggregation-Induced Phosphorescent Emission

Studies on cationic iridium(III) complexes, including those with 1,3,4-oxadiazole derivatives, have shown unique aggregation-induced phosphorescent emission (AIPE) properties. This phenomenon, observed in cationic iridium(III) complexes, is significant for potential applications in light-emitting electrochemical cells (LECs) and organic vapor sensing (Shan et al., 2011).

Applications in Organic Light-Emitting Diodes

Compounds related to 3-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-2-methyl-4-phenylpyridine have been studied for their use in organic light-emitting diodes (OLEDs). For instance, research on pyridine- and oxadiazole-containing materials, such as 2,5-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]pyridine, has contributed to the development of more efficient OLEDs (Wang et al., 2001).

Safety and Hazards

特性

IUPAC Name |

5-tert-butyl-3-(2-methyl-4-phenylpyridin-3-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-12-15(16-20-17(22-21-16)18(2,3)4)14(10-11-19-12)13-8-6-5-7-9-13/h5-11H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUQPAZUSZLDOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1C2=NOC(=N2)C(C)(C)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5523128.png)

![N,N,2-trimethyl-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5523142.png)

![5-[2-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5523146.png)

![methyl (4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetate](/img/structure/B5523151.png)

![(3R*,4R*)-1-[(1-benzylpiperidin-4-yl)acetyl]-4-ethylpiperidine-3,4-diol](/img/structure/B5523166.png)

![2-ethyl-8-(4-phenoxybutanoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5523199.png)

![2-benzyl-9-[(5-propyl-2-furyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5523212.png)

![4-{3-chloro-4-[(4-nitrophenyl)diazenyl]phenyl}morpholine](/img/structure/B5523213.png)

![N-(4-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5523221.png)